molecular formula C14H18FN3O3 B2578933 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-hydroxypropyl)acetamide CAS No. 1257549-75-9

2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-hydroxypropyl)acetamide

Cat. No. B2578933
CAS RN: 1257549-75-9
M. Wt: 295.314
InChI Key: UFPINIGPCFXJCE-UHFFFAOYSA-N
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Description

Ezetimibe is an anti-hyperlipidemic medication used to lower cholesterol levels . It appears to bind to a critical mediator of cholesterol absorption, the Niemann-Pick C1-Like 1 (NPC1L1) protein on the gastrointestinal tract epithelial cells as well as in hepatocytes .


Molecular Structure Analysis

The empirical formula of Ezetimibe is C24H21F2NO3, and its molecular weight is 409.43 . It contains fluorophenyl and hydroxypropyl groups, which contribute to its chemical properties and biological activity.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ezetimibe are complex and involve multiple steps. The exact reactions depend on the specific synthesis method used .


Physical And Chemical Properties Analysis

Ezetimibe is a solid substance at room temperature. It is soluble in DMSO, which makes it suitable for use in various biological assays . Its molecular weight is 409.43, and its empirical formula is C24H21F2NO3 .

Scientific Research Applications

Chemical Synthesis and Anti-Inflammatory Activity One area of application involves the synthesis of novel chemical compounds with potential anti-inflammatory properties. Research by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrates this approach. They synthesized eight derivatives and found that some showed significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Polymorphism in Drug Development Another important application is in the study of polymorphism, crucial for drug development and formulation. Maccaroni et al. (2008) investigated the polymorphism of Linezolid, an antibiotic, which is structurally similar but not identical to the compound . Their research contributes to understanding how different crystalline forms of a drug can affect its stability, solubility, and bioavailability, which is essential for optimizing drug performance (Maccaroni et al., 2008).

Radiosynthesis for Imaging Radiosynthesis of selective radioligands, such as those described by Dollé et al. (2008) for PET imaging, represents another research application. They reported on the synthesis of a compound (DPA-714) for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's utility in medical imaging and neuroscience research to study brain inflammation and neurodegeneration (Dollé et al., 2008).

Antimicrobial and Antifungal Properties The synthesis and evaluation of derivatives for antimicrobial and antifungal activities represent another application. Krátký, Vinšová, and Stolaříková (2017) synthesized and characterized various derivatives showing potential as antimicrobial agents against a range of pathogens, illustrating the compound's relevance in developing new treatments for infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).

Controlled Release in Topical Applications Lastly, Tammaro et al. (2015) explored the use of electrospun PCL fibers loaded with Linezolid for controlled release in topical applications. Their work emphasizes the compound's potential in designing drug delivery systems for localized antibiotic treatment, demonstrating versatility in pharmaceutical formulations (Tammaro et al., 2015).

Mechanism of Action

Ezetimibe works by inhibiting the absorption of cholesterol in the intestine. It binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a critical mediator of cholesterol absorption. This prevents the incorporation of this protein into clathrin-coated vesicles, thereby blocking cholesterol transfer across membranes .

Safety and Hazards

As with any medication, Ezetimibe has potential side effects and hazards. These can include muscle pain, diarrhea, and joint pain. It’s important to note that Ezetimibe should only be used under the supervision of a healthcare professional .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c15-11-2-4-12(5-3-11)18-8-7-17(14(18)21)10-13(20)16-6-1-9-19/h2-5,19H,1,6-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPINIGPCFXJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCCO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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